Tepoxalin is a dual inhibitor of COX and 5-lipoxygenase (5-LO; IC50s = 2.84 and 0.15 µM, respectively, in RBL-1 cell lysates). It also inhibits the activity of 12-, but not 15-, LO (IC50s = 4.45 and 146.6 µM for the human platelet and rabbit reticulocyte enzymes, respectively). Tepoxalin reduces the production of thromboxane B2 (TXB2;) and leukotriene B4 (LTB4;) induced by the calcium ionophore A23187 in human peripheral blood mononuclear cells (PBMCs; IC50s = 0.01 and 0.07 µM, respectively) and decreases epinephrine-induced platelet aggregation in human platelet-rich plasma (PRP; IC50 = 0.045 µM). It inhibits paw swelling in a rat model of adjuvant-induced arthritis with an ED50 value of 3.5 mg/kg. Non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory and analgesic properties approved for veterinary use. It has inhibitory effect on cyclooxygenase and 5-lipxygenase activity as well as inhibiting the production of cytokines in peripheral cells outside the CNS. Tepoxalin, also known as ORF-20485; RWJ-20485; is a 5-lipoxygenase inhibitor potentially for the treatment of asthma, osteoarthritis (OA). Tepoxalin has in vivo inhibitory activity against COX-1, COX-2, and 5-LOX in dogs at the current approved recommended dosage. Tepoxalin inhibits inflammation and microvascular dysfunction induced by abdominal irradiation in rats. Tepoxalin enhances the activity of an antioxidant, pyrrolidine dithiocarbamate, in attenuating tumor necrosis factor alpha-induced apoptosis in WEHI 164 cells. Tepoxalin is a hydroxamic acid obtained by formal condensation of the carboxy group of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic acid with the amino group of N-methylhydroxylamine. It is used in veterinary medicine for the control of pain and inflammation caused by musculoskeletal disorders such as hip dysplasia and arthritis in dogs. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an antipyretic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an apoptosis inhibitor, a lipoxygenase inhibitor and an immunomodulator. It is a member of pyrazoles, an aromatic ether, a hydroxamic acid and a member of monochlorobenzenes. Tepoxalin is a nonsteroidal anti-inflammatory drug approved for veterinary use in the United States and many other countries. It is primarily used to reduce inflammation and relief of pain caused by musculoskeletal disorders such as hip dysplasia and arthritis.
Related Compounds
RWJ-20142 (Tepoxalin Acid Metabolite)
Compound Description: RWJ-20142 is the primary active metabolite of Tepoxalin. It forms through rapid conversion in the body after Tepoxalin administration. Unlike Tepoxalin, which inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), RWJ-20142 primarily inhibits COX, showing little to no effect on 5-LOX. [, , , , , ] This metabolite exhibits potent analgesic activity in animal models. [, ]
RWJ-20294
Compound Description: RWJ-20294 serves as an internal standard in high-performance liquid chromatography (HPLC) methods used to quantify Tepoxalin and RWJ-20142 in biological samples. [, ]
Naproxen Hydroxamic Acid
Compound Description: Naproxen Hydroxamic Acid is a derivative of Naproxen, a traditional nonsteroidal anti-inflammatory drug (NSAID) that inhibits COX. While Naproxen itself doesn't inhibit the peroxidase (PO) activity of prostaglandin H synthase, Naproxen Hydroxamic Acid demonstrates potent PO inhibition. []
Zubrin
Compound Description: Zubrin is the commercial name for the veterinary formulation of Tepoxalin. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TFAP is an inhibitor of COX-1 (IC50 = 0.8 μM). It is selective for COX-1 over COX-2 (IC50 = 210 μM). TFAP (10 and 30 mg/kg) reduces acetic acid-induced writhing in mice and has analgesic activity in the formalin test in rats when administered at a dose of 30 mg/kg. It does not induce gastric damage in rats when administered at doses up to 300 mg/kg. TFAP is a cell-permeable pyridinyl-benzamide compound that acts as a COX-1-selective inhibitor by targeting the enzyme's active site. TFAP displays analgesic properties in mice and rats in vivo without long-term cytotoxic effects. Unlike COX-2-inhibiting analgesics such as aspirin, TFAP is shown not to cause gastric damage in rats in vivo.
TFIIH Modulator-12 is a small molecule destabilization inducer of the trichothiodystrophy group A protein (TTD-A or p8) dimerization which modulates TFIIH transcriptional activity.
TFIIH Modulator-19 is a small molecule destabilization inducer of the trichothiodystrophy group A protein (TTD-A or p8) dimerization which modulates TFIIH transcriptional activity.
1-(3-(trifluoromethyl)phenyl)piperazine is a N-arylpiperazine that is piperazine substituted by a 3-(trifluoromethyl)phenyl group at position 1. A serotonergic agonist used as a recreational drug. It has a role as a xenobiotic, an environmental contaminant, a psychotropic drug and a serotonergic agonist. It is a member of (trifluoromethyl)benzenes and a N-arylpiperazine.
TFMB-R-2-HG is a cell-permeable form of (R)-2-hydroxyglutarate ((R)-2-HG). (R)-2-HG is structurally similar to α-ketoglutarate and competitively inhibits α-ketoglutarate-dependent dioxygenases, including lysine demethylases and DNA hydroxylases. TFMB-R-2-HG has been used to assess the role of (R)-2-HG in leukemogenesis. Cell membrane-permeable version of (R)-2-HG as a promoter of leukemogenesis, dose-dependently and passage-dependently blocking differentiation TFMB-(R)-2-HG is a cell membrane-permeable version of (R)-2-HG that acts as a promoter of leukemogenesis, dose-dependently and passage-dependently blocking differentiation.